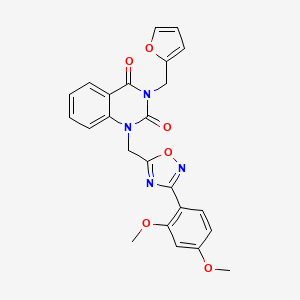

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207050-36-9

Cat. No.: VC6655787

Molecular Formula: C24H20N4O6

Molecular Weight: 460.446

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207050-36-9 |

|---|---|

| Molecular Formula | C24H20N4O6 |

| Molecular Weight | 460.446 |

| IUPAC Name | 1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3 |

| Standard InChI Key | BFSNWZCEQGURTG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The compound’s quinazoline-2,4(1H,3H)-dione scaffold consists of a bicyclic system with ketone groups at positions 2 and 4. At the 1-position, a methylene bridge connects the core to a 1,2,4-oxadiazole ring, which is further substituted with a 2,4-dimethoxyphenyl group. The 3-position hosts a furan-2-ylmethyl moiety via another methylene linker . This arrangement introduces multiple hydrogen-bond acceptors (e.g., oxadiazole oxygen, furan oxygen, and ketone groups), potentially enhancing interactions with biological targets.

Key physicochemical parameters include:

The presence of methoxy groups (logP-enhancing) and polar heterocycles (solubility-limiting) suggests moderate lipophilicity, though experimental solubility data remain unreported.

Synthetic Pathways and Methodological Considerations

General Synthesis of Quinazoline-Dione Derivatives

While no explicit synthesis route for this compound is documented, analogous quinazoline-diones are typically synthesized through a multi-step process:

-

Core Formation: Condensation of anthranilic acid derivatives with urea or phosgene generates the quinazoline-2,4-dione nucleus .

-

Oxadiazole Incorporation: Cyclization of amidoximes or reaction of nitrile oxides with nitriles forms the 1,2,4-oxadiazole ring. For this compound, 2,4-dimethoxyphenyl-substituted precursors likely undergo [3+2] cycloaddition with nitrile oxides .

-

Alkylation: Introduction of the furan-2-ylmethyl group at the 3-position via nucleophilic substitution or Mitsunobu reaction, as evidenced by methods for related derivatives .

A proposed synthetic route is outlined below:

where denotes the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Purification likely involves column chromatography and recrystallization, given the compound’s structural complexity .

The absence of thiol or fluorophenyl groups in this compound may reduce toxicity but also limit potency compared to analogs . Further studies are needed to evaluate its efficacy spectrum and resistance profile.

Challenges and Future Directions

Knowledge Gaps and Research Opportunities

-

Synthetic Optimization: Developing efficient routes to scale-up production while minimizing side reactions (e.g., oxadiazole ring-opening).

-

ADME Profiling: Predicting absorption, distribution, metabolism, and excretion using in silico models, given the lack of experimental pharmacokinetic data.

-

Target Validation: Confirming enzyme inhibition mechanisms via crystallography or mutagenesis studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume